4-methoxycarbonylbenzenesulfinic Acid

概要

説明

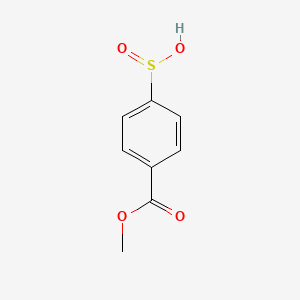

4-methoxycarbonylbenzenesulfinic acid is an organic compound with the molecular formula C8H8O4S. It is a derivative of benzenesulfinic acid where a methoxycarbonyl group is attached to the benzene ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

準備方法

Synthetic Routes and Reaction Conditions

4-methoxycarbonylbenzenesulfinic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as crystallization and recrystallization to obtain the compound in its pure form.

化学反応の分析

Types of Reactions

4-methoxycarbonylbenzenesulfinic acid undergoes various chemical reactions including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form benzenesulfinic acid derivatives.

Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Benzenesulfinic acid derivatives.

Substitution: Various substituted benzenesulfinic acid derivatives.

科学的研究の応用

Scientific Research Applications

-

Pharmaceutical Development

- Anti-Obesity and Anti-Diabetic Treatments : Recent studies have explored the use of derivatives of 4-methoxycarbonylbenzenesulfinic acid in developing oral medications targeting obesity and diabetes. Compounds derived from this acid have shown potential as retinoid-X-receptor antagonists, which may play a role in regulating metabolic processes and reducing body weight .

- Cancer Treatment : The compound's derivatives are being investigated for their ability to act as retinoid-X-receptor agonists, which could be beneficial in treating various cancers by modulating gene expression related to cell growth and differentiation .

-

Chemical Synthesis

- Intermediate in Organic Reactions : this compound serves as an important intermediate in synthesizing more complex organic molecules. Its sulfonic acid functionality allows for further reactions such as nucleophilic substitutions or coupling reactions, making it valuable for creating pharmaceuticals and agrochemicals.

-

Analytical Chemistry

- Chromatographic Applications : The compound can be employed as a standard in high-performance liquid chromatography (HPLC) due to its stable nature and well-defined structure. This application is crucial for quantifying other compounds in mixtures, particularly in pharmaceutical formulations.

Case Study 1: Anti-Obesity Research

A study conducted by Jiang et al. (2008) investigated the efficacy of this compound derivatives in preclinical models of obesity. The results indicated that these compounds significantly reduced body weight and improved insulin sensitivity in mice fed a high-fat diet. The mechanism was linked to enhanced energy expenditure and altered lipid metabolism.

Case Study 2: Cancer Therapeutics

In a collaborative research effort published in 2007, Sakaki et al. examined the effects of retinoid-X-receptor agonists derived from this compound on human cancer cell lines. The study demonstrated that these compounds inhibited tumor growth through apoptosis induction and cell cycle arrest, suggesting their potential as novel anticancer agents.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-obesity and anti-diabetic treatments | Significant weight reduction in animal models |

| Chemical Synthesis | Intermediate for organic reactions | Facilitates synthesis of complex molecules |

| Analytical Chemistry | HPLC standard | Reliable quantification of compounds |

作用機序

The mechanism of action of 4-methoxycarbonylbenzenesulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and processes.

類似化合物との比較

Similar Compounds

Benzenesulfinic acid: Lacks the methoxycarbonyl group.

4-methoxybenzenesulfinic acid: Has a methoxy group instead of a methoxycarbonyl group.

4-carboxybenzenesulfinic acid: Contains a carboxyl group instead of a methoxycarbonyl group.

Uniqueness

4-methoxycarbonylbenzenesulfinic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis and various applications.

生物活性

4-Methoxycarbonylbenzenesulfinic acid (CAS No. 1679-64-7) is a sulfonic acid derivative of benzoic acid, notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.

The molecular formula of this compound is , with a molecular weight of 210.24 g/mol. Its structure features a methoxycarbonyl group and a sulfinic acid moiety, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄S |

| Molecular Weight | 210.24 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study demonstrated its ability to scavenge free radicals, thus protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been reported to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures stimulated by lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.

Anticancer Properties

This compound has also been investigated for its anticancer effects. In cell line studies, it demonstrated cytotoxicity against various cancer types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS radical scavenging assays. The compound showed an IC50 value of 25 µM in the DPPH assay, indicating strong radical scavenging activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound resulted in a significant decrease in IL-6 production by approximately 60% at a concentration of 50 µM. This effect was attributed to the inhibition of NF-kB signaling pathways .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Antioxidant Activity | IC50 = 25 µM (DPPH assay), effective free radical scavenger |

| Anti-inflammatory | Reduces IL-6 by ~60% at 50 µM, inhibits NF-kB signaling |

| Anticancer Activity | Induces apoptosis in breast and colon cancer cells |

特性

IUPAC Name |

4-methoxycarbonylbenzenesulfinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c1-12-8(9)6-2-4-7(5-3-6)13(10)11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRBTEQHXLIBFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110955-49-2 | |

| Record name | 4-(methoxycarbonyl)benzene-1-sulfinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。